1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Overview
Description
1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, characterized by a spiro-connected bicyclic system. The presence of a fluorophenyl group and a triazaspiro core makes it an interesting subject for research in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary targets of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4It’s plausible that it interacts with its targets in a manner similar to other bioactive aromatic compounds, leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4Related compounds have shown moderate to high inhibition activities against certain cell lines , suggesting potential anticancer activity.
Biochemical Analysis
Biochemical Properties
1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one is known to interact with several enzymes and proteins . It has been found to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . It also acts as a dopamine receptor antagonist, suggesting its potential role in neurotransmission .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes. It has been used to study its cytotoxicity effect on malignant glioma . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is an effective anti-cancer agent used for treating human hepatocellular carcinoma .
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one typically involves a multi-step process. One common method includes the condensation of ketones such as 4-methylcyclohexanone or cyclohexanone with aromatic amines like 4-fluoroaniline, followed by the addition of mercaptoacetic acid in a dry benzene medium . This reaction proceeds through a one-pot three-component mechanism, resulting in the formation of the desired spiro compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The fluorophenyl group in the compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper sulfate. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spiro compounds and heterocycles.
Medicine: Research has shown that derivatives of this compound may act as neuroleptic agents, dopamine receptor antagonists, and calcium channel blockers. These properties make it a candidate for the development of new therapeutic agents for conditions such as schizophrenia and glioblastoma.
Industry: In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of various pharmaceuticals.
Comparison with Similar Compounds
When compared to other similar compounds, 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one stands out due to its unique spiro structure and the presence of a fluorophenyl group. Similar compounds include:
1-Thia-4-azaspiro[4.5]decane: Known for its anticancer activity and used in the synthesis of thiazolopyrimidine and thioglycoside derivatives.
Spiro thiazolidinone derivatives: These compounds are synthesized via cyclic ketones, amines, and thioglycolic acid, and are known for their high yields and diverse biological activities.
Indole derivatives: Indole-3-acetic acid and its derivatives are widely studied for their diverse biological and clinical applications.
The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O/c14-10-1-3-11(4-2-10)17-9-16-12(18)13(17)5-7-15-8-6-13/h1-4,15H,5-9H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEPXSBZGLKIOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NCN2C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206735 | |
Record name | 1-(4-Fluorophenyl)-1,3,8-triazaspiro(4,5)decan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58012-16-1 | |
Record name | 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58012-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Fluorophenyl)-1,3,8-triazaspiro(4,5)decan-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058012161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Fluorophenyl)-1,3,8-triazaspiro(4,5)decan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-fluorophenyl)-1,3,8-triazaspiro[4,5]decan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.502 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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